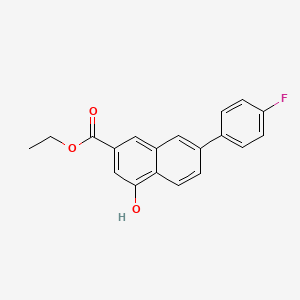
2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a carboxylic acid, a fluorophenyl group, and a hydroxy group, with an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Naphthalene Derivative Formation: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce the carboxylic acid group.
Fluorophenyl Substitution:
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Esterification: The final step involves the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-keto-, ethyl ester.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl alcohol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenecarboxylic acid, 7-(4-chlorophenyl)-4-hydroxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 7-(4-bromophenyl)-4-hydroxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 7-(4-methylphenyl)-4-hydroxy-, ethyl ester
Uniqueness
The presence of the fluorophenyl group in 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .
Eigenschaften
Molekularformel |
C19H15FO3 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
ethyl 7-(4-fluorophenyl)-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H15FO3/c1-2-23-19(22)15-10-14-9-13(5-8-17(14)18(21)11-15)12-3-6-16(20)7-4-12/h3-11,21H,2H2,1H3 |
InChI-Schlüssel |
WJHSAAXQNPRVNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)C3=CC=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


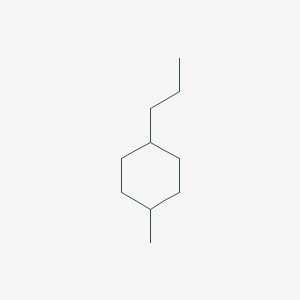

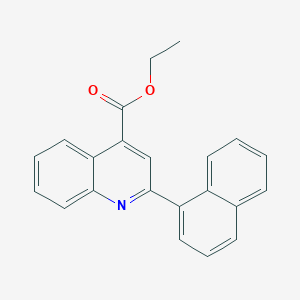
![1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165634.png)

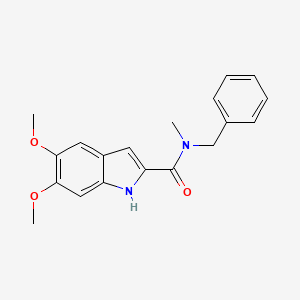
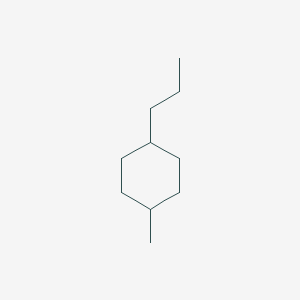
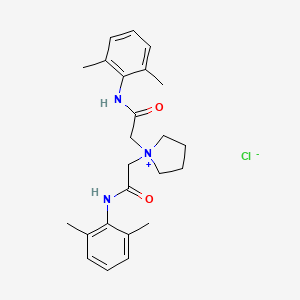
![5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14165667.png)
![2-Bromo-7-chloro-4-fluorobenzo[d]thiazole](/img/structure/B14165679.png)
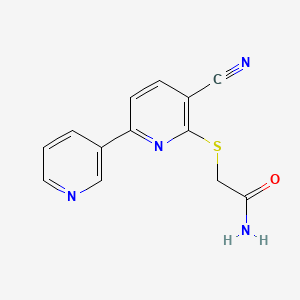
![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)
![4-[Di(pyridin-2-yl)amino]benzamide](/img/structure/B14165711.png)

